2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride

Description

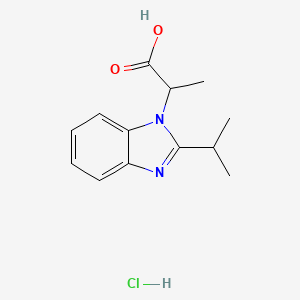

2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a benzoimidazole-derived propionic acid salt characterized by an isopropyl substituent at the 2-position of the benzimidazole ring. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), where the benzimidazole moiety enhances bioactivity and metabolic stability compared to simpler aromatic systems . The hydrochloride salt form improves solubility, facilitating pharmaceutical formulation.

Properties

IUPAC Name |

2-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-8(2)12-14-10-6-4-5-7-11(10)15(12)9(3)13(16)17;/h4-9H,1-3H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZAQLYJCKPVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride typically involves the following steps:

Formation of the benzoimidazole ring: This is achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

Introduction of the isopropyl group: The isopropyl group is introduced via alkylation, using isopropyl halides in the presence of a base such as potassium carbonate.

Formation of the propionic acid moiety: This involves the reaction of the benzoimidazole intermediate with a suitable propionic acid derivative.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The benzoimidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the benzoimidazole ring.

Reduction: Reduced forms of the benzoimidazole ring.

Substitution: Various substituted benzoimidazole derivatives.

Scientific Research Applications

2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride involves its interaction with specific molecular targets. The benzoimidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The isopropyl group and propionic acid moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(2-isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride and its analogs:

Key Comparative Insights

This property aligns with NSAID-like activity observed in trifluoromethyl derivatives . The trifluoromethyl substituent (CAS 1219422-80-6) introduces strong electron-withdrawing effects, which may improve metabolic stability but also elevate molecular weight (294.66 g/mol vs. ~280.7 g/mol for the target compound) .

Hazard and Safety Profiles

- Both trifluoromethyl and methyl derivatives are classified as IRRITANT , indicating similar handling precautions . The ethyl-substituted analog (CAS 1219346-32-3) lacks hazard data, suggesting a need for further safety assessments .

Synthetic and Functional Relevance Ethyl-substituted analogs are used as intermediates in peptide nucleic acid (PNA) monomer synthesis, highlighting their utility in bioconjugation .

Structural-Activity Relationships (SAR)

- The benzimidazole core is critical for binding to cyclooxygenase (COX) enzymes, a hallmark of NSAIDs. Substitution at the 2-position modulates selectivity (e.g., COX-1 vs. COX-2 inhibition) .

- The propionic acid moiety facilitates hydrogen bonding with target proteins, a feature conserved across all analogs .

Research Findings and Limitations

- Pharmacological Data : While the target compound’s activity remains uncharacterized, its trifluoromethyl analog demonstrated IC₅₀ values < 10 µM in COX-2 inhibition assays, suggesting potent anti-inflammatory effects .

- Synthetic Challenges : The isopropyl group may complicate synthesis due to steric hindrance during benzimidazole ring formation, requiring optimized coupling conditions compared to methyl or ethyl analogs .

- Knowledge Gaps: No peer-reviewed studies directly address the target compound’s stability, toxicity, or efficacy, necessitating further preclinical evaluation.

Biological Activity

2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a compound that belongs to the benzoimidazole class, which has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C14H19ClN2O2

- Molecular Weight : Approximately 270.77 g/mol

- CAS Number : 28277

This compound features a benzoimidazole moiety, which is known for enhancing biological activity through various mechanisms.

Pharmacological Effects

Research indicates that compounds with a benzoimidazole structure often exhibit significant biological activities, including:

- Anti-inflammatory Properties : Studies have shown that benzoimidazole derivatives can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.

- Anticancer Potential : Preliminary studies indicate that certain benzoimidazole compounds may induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

The biological activity of this compound is attributed to several mechanisms:

- Receptor Modulation : It acts as a modulator of specific receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for the proliferation of cancer cells or the progression of inflammatory responses.

- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, preventing their division and growth.

Case Studies

Recent studies have provided insights into the efficacy of this compound:

-

Study on Anti-inflammatory Effects :

- A study conducted on animal models demonstrated that the compound significantly reduced markers of inflammation compared to control groups.

- Results indicated a reduction in cytokine levels (e.g., TNF-alpha and IL-6) associated with inflammatory responses.

-

Antimicrobial Activity Assessment :

- In vitro tests showed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Characteristics |

|---|---|---|---|

| 3-(2-Ethyl-benzoimidazol-1-YL)-propionic acid hydrochloride | 9549437 | C13H17ClN2O2 | Exhibits similar biological activity; slightly larger alkyl group. |

| 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride | 58555-22-9 | C11H13ClN2O2 | Similar structure with variations in substitution patterns affecting activity. |

| 3-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride | 28277 | C14H19ClN2O2 | Increased steric hindrance; potential for different biological interactions. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.